4-(1H-tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate
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Overview
Description
4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate: is a complex organic compound that combines a tetrazole ring with a brominated furan carboxylate. Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, while brominated furans are often used in organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the bromination step and automated systems for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The tetrazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Antimicrobial Agents: Tetrazole derivatives have shown significant antimicrobial activity, making this compound a potential candidate for new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a basis for drug development.
Medicine:
Anti-inflammatory: The compound has potential anti-inflammatory properties, useful in treating conditions like arthritis.
Anticancer: Research indicates that it may have anticancer properties, inhibiting the growth of certain cancer cells.
Industry:
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, blocking their activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar tetrazole structure but lacks the brominated furan moiety.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another nitrogen-rich heterocycle with different functional groups.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a triazole ring instead of a furan ring.
Uniqueness:
Properties
Molecular Formula |
C12H7BrN4O3 |
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Molecular Weight |
335.11 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C12H7BrN4O3/c13-11-6-5-10(20-11)12(18)19-9-3-1-8(2-4-9)17-7-14-15-16-17/h1-7H |
InChI Key |
JVXWMOXMEQZVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)OC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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